3-Aminohexanoic acid

Overview

Description

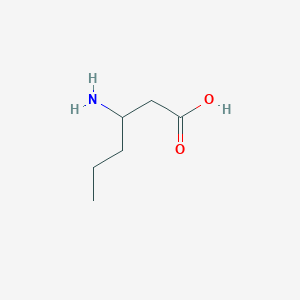

3-Aminohexanoic acid (C₆H₁₃NO₂) is a non-proteinogenic amino acid with a six-carbon backbone and an amino group (-NH₂) at the third carbon position. It has a molecular weight of 131.17 g/mol in its free base form and 167.63 g/mol as a hydrochloride salt . This compound is chiral, existing in (R)- and (S)-enantiomers, which are relevant in pharmaceutical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminohexanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrohexanoic acid using hydrogen gas in the presence of a palladium catalyst. Another method includes the hydrolysis of 3-aminohexanenitrile under acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexanoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Aminohexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-oxohexanoic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to 3-aminohexanol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

Oxidation: 3-Oxohexanoic acid.

Reduction: 3-Aminohexanol.

Substitution: 3-Halohexanoic acid.

Scientific Research Applications

Peptide Synthesis and Modifications

3-Aminohexanoic acid is widely used as a building block in the synthesis of peptides. Its unique structure allows for the incorporation of hydrophobic properties into peptides, which can enhance their stability and biological activity.

- Hydrophobicity and Cell Penetration : The introduction of Ahx into peptide sequences can improve cellular internalization. For instance, research has shown that peptides modified with Ahx exhibit enhanced penetration capabilities through cell membranes, making them promising candidates for drug delivery systems targeting diseases like β-thalassemia and Duchenne muscular dystrophy .

- Plasmin Inhibition : Ahx has been utilized to create peptide derivatives that act as specific inhibitors of plasmin, an enzyme involved in fibrinolysis. Studies indicate that certain Ahx-containing peptides demonstrate significant inhibitory activity against plasmin, which could have implications for therapeutic strategies aimed at controlling bleeding disorders .

Antimicrobial Applications

Recent studies have explored the use of this compound in developing antimicrobial peptides. By substituting amino acids in natural antimicrobial peptides with Ahx, researchers have successfully enhanced their selective activity against bacteria while minimizing cytotoxicity to mammalian cells.

- Melittin Analogues : A study synthesized melittin analogs incorporating Ahx to improve their antimicrobial efficacy. The resulting peptides exhibited enhanced selectivity for bacterial cells over mammalian cells, showcasing higher therapeutic indices compared to the original melittin .

- Mechanisms of Action : The primary mechanism by which these modified peptides exert their antimicrobial effects involves membrane permeabilization of Gram-positive bacteria such as Staphylococcus aureus. This suggests that Ahx can be strategically used to design more effective antimicrobial agents .

Biomedical Research and Drug Development

This compound's role extends into the realm of drug development, particularly in formulating therapeutic agents that require specific biochemical properties.

- Antisense Oligonucleotides : Ahx is being investigated as a linker in antisense oligonucleotide conjugates to enhance their stability and efficacy. Research indicates that oligonucleotides linked with Ahx show improved cellular uptake and biological activity, making them suitable for gene therapy applications .

- Radiopharmaceuticals : The incorporation of Ahx into radiolabeled compounds has shown promise in developing diagnostic and therapeutic agents for cancer treatment. Studies have reported that radioligands containing Ahx exhibit favorable biodistribution profiles and high tumor uptake, indicating their potential utility in targeted cancer therapies .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for hydrophobic peptide modifications | Enhances cellular penetration; improves stability |

| Plasmin Inhibition | Development of peptide inhibitors for plasmin | Specific inhibitors show significant activity against plasmin |

| Antimicrobial Peptides | Modification of natural peptides to enhance antimicrobial properties | Improved selectivity for bacteria; reduced cytotoxicity |

| Drug Development | Linker in antisense oligonucleotides; radiopharmaceuticals | Enhanced stability and efficacy in gene therapy; high tumor uptake |

Mechanism of Action

The mechanism of action of 3-aminohexanoic acid involves its interaction with specific enzymes and receptors. It acts as an inhibitor for enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. By binding to these enzymes, this compound prevents the breakdown of fibrin, thereby reducing fibrinolysis and promoting clot formation .

Comparison with Similar Compounds

Key Properties :

- Solubility: Polar due to the amino and carboxylic acid groups; soluble in water and polar solvents.

- Applications : Used in metabolic studies (e.g., as a biomarker in hepatic ischemia-reperfusion injury models) and as a precursor in peptide synthesis .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity: this compound is less lipophilic than 3-aminobenzoic acid due to the absence of an aromatic ring .

- Acidity: The pKa of the carboxylic acid group in this compound (~4.8) is comparable to other aliphatic amino acids, while 3-aminobenzoic acid has a lower pKa (~4.2) due to resonance stabilization .

- Thermal Stability: Limited data, but derivatives like (R)-3-aminohexanoic acid hydrochloride require storage under inert atmospheres to prevent degradation .

Table 2: Hazard Profiles

Research Findings and Data Gaps

- Metabolic Pathways: this compound is implicated in stress responses but lacks detailed enzymological studies compared to 2-aminomuconic acid, which has well-characterized roles in the meta-cleavage pathway .

Biological Activity

3-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a six-carbon amino acid that has garnered attention for its biological activities, particularly in the context of its antifibrinolytic properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its hydrophobic nature and flexible structure, which allows it to interact effectively with various biological systems. The chemical formula is and it exists as a colorless crystalline solid at room temperature. Its structure is significant for its role in protein interactions and cellular processes.

Antifibrinolytic Properties

One of the primary biological activities of this compound is its ability to inhibit fibrinolysis. This property has been extensively studied in clinical settings, particularly for managing bleeding disorders. The mechanism involves the inhibition of plasminogen activation, which prevents the breakdown of fibrin clots.

Table 1: Antifibrinolytic Activity of this compound Derivatives

| Compound | IC50 (mM) | Description |

|---|---|---|

| EACA | 0.2 | Standard antifibrinolytic agent |

| H-EACA-NLeu-OH | <0.02 | Most active derivative |

| H-EACA-Leu-OH | 0.08 | Moderate activity |

| H-EACA-Cys(S-Bzl)-OH | 0.04 | Enhanced activity compared to EACA |

The derivatives of EACA have shown varying degrees of activity, with some exhibiting significantly enhanced potency as antifibrinolytics compared to EACA itself .

Clinical Applications and Case Studies

- Management of Bleeding in ECMO Patients : A study reported on four adult patients undergoing extracorporeal membrane oxygenation (ECMO) who experienced significant bleeding. Administration of EACA resulted in controlled bleeding as evidenced by clinical and laboratory parameters, suggesting its effectiveness as an adjunct therapy in such critical cases .

- Proximal Myopathy Case : A rare case was documented where prolonged administration of EACA led to severe proximal myopathy characterized by elevated creatine kinase levels and rhabdomyolysis. Withdrawal of the drug resulted in resolution of symptoms, indicating potential adverse effects associated with its use .

The primary mechanism through which this compound exerts its antifibrinolytic effects is through competitive inhibition of plasminogen activation to plasmin, thereby stabilizing fibrin clots. This action is crucial in scenarios where maintaining hemostasis is vital, such as during surgical procedures or in patients with bleeding disorders.

Research Findings

Recent studies have highlighted the potential for novel applications of this compound derivatives in enhancing drug delivery systems and cellular uptake mechanisms. For example, incorporating EACA into cell-penetrating peptides has been shown to improve their stability and efficacy in delivering therapeutic agents across cell membranes .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 3-Aminohexanoic acid in biological matrices, and how can researchers validate their accuracy?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, stable isotope dilution-GC-MS enables precise quantification by correcting for matrix effects, as demonstrated in studies of 3-hydroxy fatty acids in mitochondrial disorders . LC-MS/MS, as applied in murine metabolomic studies, offers high sensitivity for detecting this compound in fecal or tissue samples, with validation requiring spiked recovery experiments and internal standards (e.g., deuterated analogs) . Thin-layer chromatography (TLC) with hexane/ethyl ether/acetic acid (60:40:2) can preliminarily assess purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in a dark, inert atmosphere (e.g., argon) at room temperature to prevent degradation. Exposure to light or moisture may alter its reactivity, particularly in aqueous solutions. Use desiccants in storage containers and verify integrity via periodic purity checks using TLC or GC .

Q. What synthetic routes are feasible for producing enantiomerically pure (S)-3-Aminohexanoic acid?

- Methodological Answer : While direct synthesis details are limited in the provided evidence, analogous methods for β-amino acids suggest enzymatic resolution or asymmetric hydrogenation as viable strategies. For example, chiral catalysts like Rhodium complexes with phosphine ligands can induce enantioselectivity. Post-synthesis characterization via polarimetry ([α]D = +24.4° for similar amino acids) and nuclear magnetic resonance (NMR) ensures stereochemical purity .

Advanced Research Questions

Q. How can experimental design address variability in detecting this compound across metabolomic studies?

- Methodological Answer : Key considerations include:

- Sample Preparation : Use standardized protocols for extraction (e.g., methanol/water mixtures) to minimize matrix interference .

- Controls : Include blank samples and internal standards (e.g., ¹³C-labeled analogs) to distinguish endogenous signals from artifacts.

- Statistical Analysis : Apply multivariate methods (PCA or PLS-DA) to differentiate biological variation from technical noise . Contradictions in reported concentrations often arise from differences in LC-MS ionization efficiency or column chemistry, necessitating method harmonization .

Q. What mechanisms explain the accumulation of this compound in specific pathological conditions, and how can researchers validate these hypotheses?

- Methodological Answer : Hypothesized pathways include:

- Microbial Metabolism : Gut microbiota may produce this compound via lysine degradation. Validate using germ-free mouse models or fecal microbiota transplantation .

- Enzyme Dysregulation : Assay activity of acyl-CoA dehydrogenases or transaminases in tissue homogenates using spectrophotometric methods (e.g., NADH oxidation rates). Compare with healthy controls .

- Isotopic Tracing : Administer ¹⁵N-labeled lysine to track metabolic flux into this compound in vivo .

Q. How can researchers integrate proteomic and metabolomic data to elucidate the role of this compound in cellular signaling?

- Methodological Answer :

- Multi-Omics Workflow : Pair LC-MS/MS metabolomics with shotgun proteomics (e.g., tryptic digest followed by LC-MS/MS) to correlate this compound levels with enzyme expression (e.g., glutamine synthetase) .

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst or KEGG Mapper to identify enriched pathways (e.g., amino acid metabolism) and validate via siRNA knockdown of candidate genes .

Q. What strategies mitigate interference from structural analogs (e.g., 4- or 6-Aminohexanoic acid) during analysis?

- Methodological Answer :

- Chromatographic Resolution : Optimize LC columns (e.g., C18 with 1.7 µm particles) and mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) to separate isomers. Confirm via retention time and MS/MS fragmentation patterns .

- Derivatization : Use dansyl chloride or FMOC-Cl to enhance MS sensitivity and selectivity for this compound .

Properties

IUPAC Name |

3-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFIIXHVSHQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315039 | |

| Record name | 3-Aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58521-63-4 | |

| Record name | 3-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58521-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.